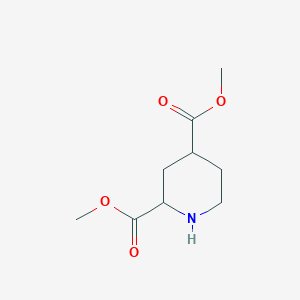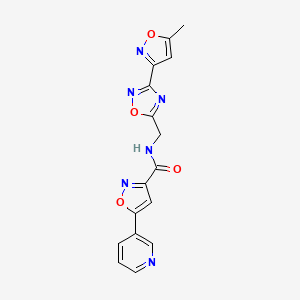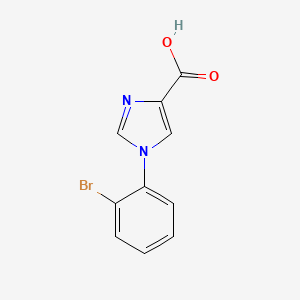
dimethyl piperidine-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,4-Dimethyl piperidine-2,4-dicarboxylate” is a chemical compound with the CAS Number: 113750-13-3 . Its IUPAC name is dimethyl 2,4-piperidinedicarboxylate . The molecular weight of this compound is 201.22 .
Synthesis Analysis
An efficient, useful and one-pot protocol for the synthesis of quinoline-2,4-dicarboxylate scaffolds is accomplished from aryl amines and dimethyl/diethyl acetylenedicarboxylates using 20 mol% molecular iodine as a catalyst in acetonitrile at 80 °C .Molecular Structure Analysis
The InChI code for “2,4-Dimethyl piperidine-2,4-dicarboxylate” is 1S/C9H15NO4/c1-13-8(11)6-3-4-10-7(5-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it plays a role in the synthesis of quinoline-2,4-dicarboxylate scaffolds .Physical and Chemical Properties Analysis
The compound is an oil at room temperature . It has a melting point of 151-152 degrees Celsius .科学的研究の応用
1. Crystal and Molecular Structure Analysis
2,4-Dimethyl piperidine-2,4-dicarboxylate and its derivatives have been studied for their crystal and molecular structures. For example, 4-carboxypiperidinium chloride, a related compound, has been characterized by X-ray diffraction, calculations, and FTIR spectrum, revealing insights into its molecular conformation and interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).
2. Synthesis for Alkaloid Production
These compounds have applications in the synthesis of alkaloids. For instance, an expedited synthesis of dimethyl 1-benzyl-cis-piperidine-3,5-dicarboxylate, a similar compound, highlights its role as an intermediate for alkaloid synthesis (Danieli, Lesma, Passarella, & Silvani, 1997).
3. Enzymatic Synthesis Applications
Enzymatic synthesis processes involving piperidine derivatives have been explored. For example, the chemoenzymatic synthesis of isogalactofagomine from related piperidine compounds demonstrates the potential of these compounds in complex organic syntheses (Liang, Lohse, & Bols, 2000).
4. DNA Research
Piperidine derivatives are used in DNA research. For instance, they have been utilized to cleave abasic DNA at or near neutral pH without non-specific damage, showcasing their potential in DNA damage analysis (McHugh & Knowland, 1995).
5. Organic Hydrogen Storage Research
In the field of renewable energy, substituted piperidines, including derivatives of 2,4-Dimethyl piperidine-2,4-dicarboxylate, are being explored as organic hydrogen storage liquids for fuel cells. Their structures and substituents significantly impact their effectiveness and efficiency in this application (Cui et al., 2008).
6. Corrosion Inhibition Research
Piperidine derivatives have been studied for their corrosion inhibition properties, particularly in the context of metal surfaces. Their structural features and electron-donating properties play a crucial role in their effectiveness as corrosion inhibitors (Kaya et al., 2016).
7. Development of Analgesics
Though not directly related to 2,4-Dimethyl piperidine-2,4-dicarboxylate, research on piperidine derivatives in the development of novel analgesics showcases the broader pharmaceutical applications of this chemical class. These studies focus on the synthesis and evaluation of various piperidine-based compounds for their potential analgesic effects (Waters, 1978).
Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “2,4-Dimethyl piperidine-2,4-dicarboxylate”, is an important task of modern organic chemistry .
作用機序
Target of Action
The primary targets of 2,4-Dimethyl Piperidine-2,4-dicarboxylate are currently unknown . Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Piperidine derivatives are involved in a wide range of biological processes, suggesting that this compound could potentially affect multiple pathways .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4-Dimethyl Piperidine-2,4-dicarboxylate is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
Given the diversity of piperidine derivatives in pharmaceuticals , this compound could potentially have a wide range of effects.
特性
IUPAC Name |
dimethyl piperidine-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-13-8(11)6-3-4-10-7(5-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJHLIFSMMYQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC(C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![12-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one](/img/structure/B2860812.png)
![N-[(4-Chlorophenyl)methyl]-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide](/img/structure/B2860814.png)


![N-(3-chloro-4-methylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2860818.png)









